[(Thiolan-2-yl)methyl]thiourea
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Overview
Description
[(Thiolan-2-yl)methyl]thiourea is an organic compound with the molecular formula C₆H₁₂N₂S₂ It is a thiourea derivative, where the thiourea moiety is substituted with a thiolan-2-ylmethyl group
Mechanism of Action
Target of Action
It is known that thiourea derivatives, which include [(thiolan-2-yl)methyl]thiourea, have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Mode of Action
It is known that the thiazole ring, a component of this compound, is a significant focal point within the organic synthesis field, garnering attention for its diverse biological applications .
Biochemical Pathways
It is known that thiourea derivatives have diverse biological applications, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It is known that thiourea derivatives have diverse biological applications, suggesting that they may have multiple molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Thiolan-2-yl)methyl]thiourea typically involves the reaction of thiourea with a thiolan-2-ylmethyl halide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
Thiourea+Thiolan-2-ylmethyl halide→this compound+Hydrogen halide
The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[(Thiolan-2-yl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the thiourea nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
[(Thiolan-2-yl)methyl]thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound, which lacks the thiolan-2-ylmethyl substitution.
N-Methylthiourea: A simple derivative with a methyl group attached to the nitrogen atom.
N-Phenylthiourea: A derivative with a phenyl group attached to the nitrogen atom.
Uniqueness
[(Thiolan-2-yl)methyl]thiourea is unique due to the presence of the thiolan-2-ylmethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
thiolan-2-ylmethylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S2/c7-6(9)8-4-5-2-1-3-10-5/h5H,1-4H2,(H3,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSHZLJPQNLIRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)CNC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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